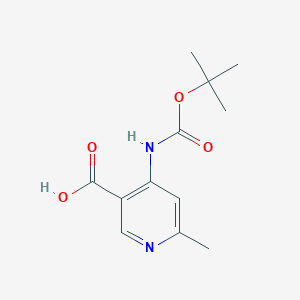![molecular formula C22H19NO2S B14783163 2-[2-[(R)-(4-methylphenyl)sulfinyl]phenyl]-4-phenyl-4,5-dihydro-1,3-oxazole](/img/structure/B14783163.png)
2-[2-[(R)-(4-methylphenyl)sulfinyl]phenyl]-4-phenyl-4,5-dihydro-1,3-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-[®-(4-methylphenyl)sulfinyl]phenyl]-4-phenyl-4,5-dihydro-1,3-oxazole is a complex organic compound that belongs to the class of sulfoxides Sulfoxides are characterized by the presence of a sulfinyl functional group attached to two carbon atoms This compound is notable for its unique structure, which includes a sulfinyl group, a phenyl group, and an oxazole ring
Métodos De Preparación
The synthesis of 2-[2-[®-(4-methylphenyl)sulfinyl]phenyl]-4-phenyl-4,5-dihydro-1,3-oxazole typically involves the oxidation of sulfides to sulfoxides. Common oxidizing agents used in this process include hydrogen peroxide and periodate . The reaction conditions must be carefully controlled to avoid over-oxidation to sulfones. Industrial production methods often employ catalytic processes to enhance yield and selectivity. For instance, transition metal catalysts can be used to facilitate the oxidation process, ensuring high efficiency and minimal by-products .
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The sulfinyl group can be reduced back to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various substituents. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. .
Aplicaciones Científicas De Investigación
2-[2-[®-(4-methylphenyl)sulfinyl]phenyl]-4-phenyl-4,5-dihydro-1,3-oxazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries.
Mecanismo De Acción
The mechanism of action of 2-[2-[®-(4-methylphenyl)sulfinyl]phenyl]-4-phenyl-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets and pathways. The sulfinyl group can act as a nucleophile, participating in various chemical reactions. Additionally, the compound’s unique structure allows it to interact with biological molecules, potentially inhibiting enzymes or modulating receptor activity. The exact molecular targets and pathways involved depend on the specific application and context .
Comparación Con Compuestos Similares
Similar compounds include other sulfoxides and sulfinamides, such as:
Dimethyl sulfoxide (DMSO): A widely used solvent with similar sulfinyl functionality.
Sulfinamides: Compounds with a sulfinyl group attached to an amine, used in various chemical and pharmaceutical applications .
Propiedades
Fórmula molecular |
C22H19NO2S |
|---|---|
Peso molecular |
361.5 g/mol |
Nombre IUPAC |
2-[2-[(R)-(4-methylphenyl)sulfinyl]phenyl]-4-phenyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C22H19NO2S/c1-16-11-13-18(14-12-16)26(24)21-10-6-5-9-19(21)22-23-20(15-25-22)17-7-3-2-4-8-17/h2-14,20H,15H2,1H3/t20?,26-/m1/s1 |
Clave InChI |
DAFPBDIGMMUDMU-NBXNUCLWSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)[S@@](=O)C2=CC=CC=C2C3=NC(CO3)C4=CC=CC=C4 |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)C2=CC=CC=C2C3=NC(CO3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


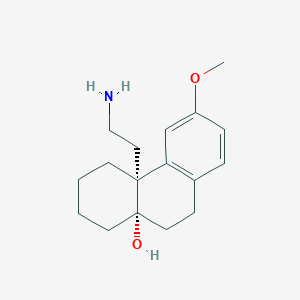
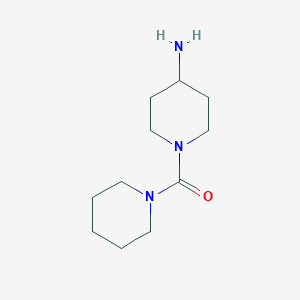
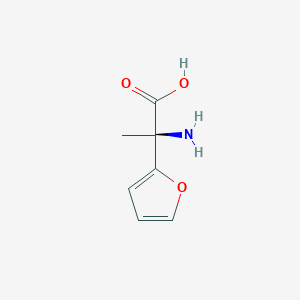
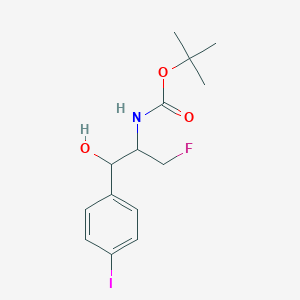

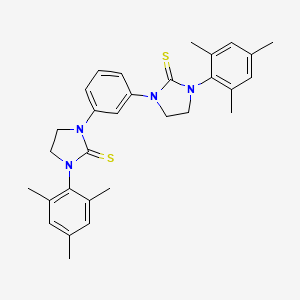
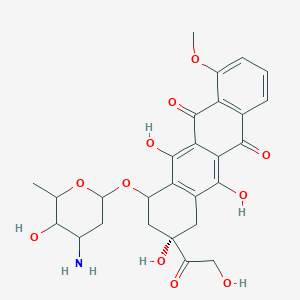
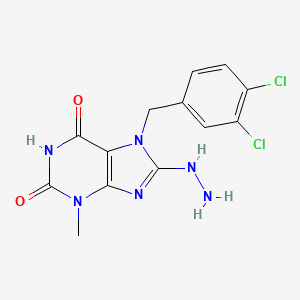
![5-cyclohexyl-2-(2,3,4,5,6-pentafluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate](/img/structure/B14783152.png)
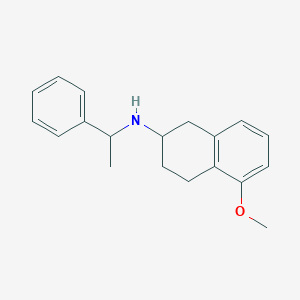
![7,7-didodecyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B14783172.png)
![6-(azepan-1-ylmethylideneamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;hydrochloride](/img/structure/B14783173.png)
![2-Amino-7-(pyridin-3-ylmethyl)-3,7a-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B14783177.png)
